N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine” is a chemical compound with the molecular formula C11H15NOS2 . It is not intended for human or veterinary use and is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a hydroxylamine group . The molecular weight is 241.4 g/mol.Physical And Chemical Properties Analysis
This compound has a melting point of 151ºC, a boiling point of 380.7ºC at 760 mmHg, and a flash point of 184.1ºC . It has a density of 1.29g/cm3 . The water solubility and stability of this compound are not specified in the available literature .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), have been studied for their potential in measuring amyloid in vivo in the brains of Alzheimer's disease patients. These compounds, by interacting with amyloid deposits, enable early detection of Alzheimer's disease through PET amyloid imaging techniques. This breakthrough helps understand the pathophysiological mechanisms and the time course of amyloid deposits in the brain, which is critical for the evaluation of new antiamyloid therapies (Nordberg, 2007).
Pharmacology and Toxicology of Novel Compounds
The pharmacology and toxicology of novel psychoactive substances (NPS), such as NBOMes and tryptamines, have been explored to understand their effects and potential health risks. These substances, including hallucinogens and synthetic opioids, have been analyzed for their serotonin 5-HT2A receptor activation, indicating their potent psychoactive effects and the importance of monitoring their presence in public health contexts. Such studies underscore the necessity for further research into these compounds' effects, mechanisms of action, and potential therapeutic applications or health risks associated with their use (Halberstadt, 2017).
Environmental Impact and Degradation of Pharmaceuticals
Research on the degradation of pharmaceuticals, such as acetaminophen, by advanced oxidation processes (AOPs) highlights the environmental impact of recalcitrant compounds. This work provides insights into the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways, offering a foundation for enhancing the removal of harmful compounds from water sources. Understanding the degradation behavior of pharmaceuticals in the environment is crucial for developing effective water treatment strategies and mitigating ecological risks (Qutob et al., 2022).
properties
IUPAC Name |
N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS2/c1-11(2)4-7-6-15-10(14-3)9(7)8(5-11)12-13/h6,13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRIAXHKDICKTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CSC(=C2C(=NO)C1)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381153 |
Source
|
Record name | N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |
CAS RN |
175202-71-8 |
Source
|
Record name | N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.